molecular formula C17H27NO2 B2569162 N-(3-hydroxycyclohexyl)adamantane-1-carboxamide CAS No. 1396793-89-7

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide

Cat. No.: B2569162
CAS No.: 1396793-89-7
M. Wt: 277.408
InChI Key: VDQFCGDZVFGXCS-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide: is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxycyclohexyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The process would likely include the optimization of reaction conditions to maximize yield and minimize by-products. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxycyclohexyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The rigid structure of the adamantane core allows the compound to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, including antiviral and neuroprotective actions. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

    1-adamantylamine: Another adamantane derivative with applications in medicinal chemistry.

    1-adamantanol: Known for its use in the synthesis of other adamantane derivatives.

    1-adamantane carboxylic acid: Used as a precursor in the synthesis of various functionalized adamantane compounds.

Uniqueness: N-(3-hydroxycyclohexyl)adamantane-1-carboxamide is unique due to the presence of both a hydroxyl group and a carboxamide group, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c19-15-3-1-2-14(7-15)18-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h11-15,19H,1-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFCGDZVFGXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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